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In the fields of hydrometallurgy and separation science, acidic organophosphorus extractants

are foundational for the recovery and purification of critical metals, including rare earth

elements (REEs), cobalt, and zinc. Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and phosphonic

acid extractants—most notably 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A

/ EHEHPA)—represent two dominant classes utilized in industrial solvent extraction.

While both operate via a cation-exchange mechanism (releasing protons into the aqueous

phase as they chelate metal ions), their kinetic profiles and thermodynamic behaviors differ

significantly due to their distinct functional groups. This guide provides an objective, data-driven

comparison of their extraction kinetics to assist researchers and process engineers in selecting

the optimal extractant for specific separation workflows.
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The fundamental differences in extraction kinetics between phosphoric acids (D2EHPA) and

phosphonic acids (PC-88A) stem from their molecular structures. D2EHPA contains a P-O-C

linkage, whereas PC-88A contains a direct P-C linkage.

Acidity and Thermodynamic Driving Force
The P-O-C linkage in D2EHPA withdraws electron density from the central phosphorus atom

more effectively than the P-C bond in PC-88A. Consequently, D2EHPA has a lower

(~1.4) compared to PC-88A (~3.0). This higher acidity allows D2EHPA to extract metals at
significantly lower pH values. For example, achieving a 60% extraction efficiency for zinc
requires an equilibrium pH of 3.75 with D2EHPA, whereas PC-88A requires a higher
equilibrium pH of 4.1 1[1].

Kinetic Regimes: Diffusion vs. Chemical Control
The kinetic rate of extraction is governed by interfacial activity. Because D2EHPA is less

sterically hindered and highly acidic, its interfacial proton-exchange reaction is extremely rapid.

As a result, the rate-limiting step for D2EHPA is frequently the diffusion of metal ions to the

interface or the diffusion of the metal-extractant complex into the bulk organic phase. In

contrast, the direct P-C bond in PC-88A increases steric bulk and reduces acidity, slowing

down the proton-exchange step and pushing the system toward an interfacial chemical

reaction-controlled regime. Furthermore, increasing the polarity of the diluent can shift the

kinetic regime of phosphonic acids from a mixed control to a pure interfacial reaction

control2[2].
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Mechanistic pathway of metal-extractant complexation at the interface.

Quantitative Kinetic Data Comparison
To objectively evaluate these extractants, we must look at their activation energies (

) and extraction efficiencies under controlled conditions. A lower
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(typically < 20 kJ/mol) indicates a diffusion-controlled process, while a higher

(> 25 kJ/mol) indicates chemical reaction control.

Table 1: Comparative Extraction Parameters of D2EHPA
vs. PC-88A

Parameter D2EHPA (Phosphoric Acid)
PC-88A / EHEHPA
(Phosphonic Acid)

Functional Group P-O-C and P-OH P-C and P-OH

Relative Acidity (ngcontent-ng-

c2699131324="" _nghost-ng-

c2339441298="" class="inline

ng-star-inserted">

)

Lower (~1.4) Higher (~3.0)

Zinc Extraction (pH 4.0) 71% extraction efficiency[1] 48% extraction efficiency[1]

Dominant Kinetic Regime Mixed (Diffusion / Interfacial)
Interfacial Chemical

Reaction[2]

Activation Energy (ngcontent-

ng-c2699131324="" _nghost-

ng-c2339441298=""

class="inline ng-star-inserted">

)

~13.82 kJ/mol (e.g., Ce³⁺

extraction)[3]

> 25.5 kJ/mol (e.g., Ni²⁺

extraction)[4]

Fe(III) Forward Rate Constant
Highly dependent on diluent

polarity[2]

Selectivity (Co/Ni separation) Poor Excellent

Data supported by kinetic analyses of Cerium(III)3[3] and Iron(III) microfluidic extraction5[5].
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To accurately determine the rate-limiting step and calculate the activation energy, researchers

utilize a Constant Interfacial Area Cell (Lewis Cell). This self-validating system prevents droplet

coalescence, ensuring that the specific interfacial area (

) remains perfectly constant throughout the experiment.

Step-by-Step Protocol: Lewis Cell Kinetics
1. Phase Preparation:

Aqueous Phase: Prepare a metal solution (e.g.,

) and adjust to the target pH (e.g., pH 2.00) using a non-complexing buffer3[3].

Organic Phase: Saponify or directly dissolve the extractant (e.g.,

D2EHPA or PC-88A) in an aliphatic diluent like kerosene or toluene6[6].

2. Cell Assembly & Hydrodynamic Control:

Carefully introduce equal volumes (e.g., 84 mL) of both phases into the Lewis cell to

establish a sharp, undisturbed horizontal interface 3[3].

Initiate counter-rotating impellers in both phases.

Self-Validation Step: Run parallel experiments varying the stirring speed from 100 to 400

rpm. If the extraction rate increases linearly with stirring speed, the system is diffusion-

controlled. If the rate plateaus, it is chemically controlled3[3].

3. Time-Resolved Sampling & Analysis:

Withdraw 1 mL aliquots from the aqueous phase at strict time intervals (e.g., 1, 3, 5, 10, 20

minutes).

Quantify the remaining metal concentration using ICP-OES.

4. Kinetic Modeling:

Plot
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against time (

) to determine the initial mass transfer rate.

Repeat the protocol at varying temperatures (e.g., 298 K, 308 K, 318 K) and apply the

Arrhenius equation to calculate the activation energy (

).
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Step-by-step workflow for measuring extraction kinetics via Lewis cell.
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The choice between D2EHPA and phosphonic acid extractants like PC-88A is a trade-off

between kinetic velocity and chemical selectivity. D2EHPA provides rapid, diffusion-controlled

extraction kinetics and operates efficiently at highly acidic (low pH) conditions, making it ideal

for bulk impurity removal or primary metal concentration. Conversely, PC-88A operates under

an interfacial chemical reaction-controlled regime; while slower, its steric properties grant it

superior selectivity, making it the industry standard for difficult separations such as

Cobalt/Nickel or adjacent heavy rare earth elements.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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